

Comparative Guide: Solid-State Characterization of 3-Quinolin-8-ylacrylic Acid

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Compound of Interest

Compound Name: 3-Quinolin-8-ylacrylic acid
CAS No.: 754190-58-4
Cat. No.: B2892785

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Executive Summary & Strategic Importance

3-Quinolin-8-ylacrylic acid is a critical pharmacophore in drug discovery, particularly for its potential as a metalloproteinase inhibitor and anticancer agent. Unlike its phenyl analog (cinnamic acid), the incorporation of the quinoline nitrogen at the 8-position introduces a strong hydrogen bond acceptor, significantly altering crystal packing, solubility, and bioavailability.

Current Status: While commercial synthesis routes are established, open-access single-crystal X-ray diffraction (SC-XRD) data for this specific isomer remains a high-value target for proprietary development. This guide provides the synthesis protocol to generate crystals, compares expected packing against verified analogs, and outlines the XRD acquisition workflow.

Quick Comparison: Target vs. Analogs

Feature	Target: 3-Quinolin-8-ylacrylic Acid	Analog A: (E)-3-(Pyridin-4-yl)acrylic Acid	Analog B: Trans-Cinnamic Acid
Primary Interaction	Predicted: Acid-N(quinoline) H-bond	Observed: O-H...N (Intermolecular)	Observed: Carboxylic Acid Dimer ()
Pi-Stacking	High (Quinoline fused ring)	Moderate (Pyridine ring)	Moderate (Benzene ring)
Space Group	To be determined (Likely P21/c)	(Triclinic)	(Monoclinic)
Solubility	pH-dependent (Amphoteric)	High pH sensitivity	Low (Lipophilic)

Experimental Protocol: Synthesis & Crystallization

To obtain the single crystals required for XRD analysis, you must synthesize the compound using a Knoevenagel condensation followed by controlled crystallization.

Step 1: Synthesis Workflow

- Reagents: Quinoline-8-carbaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent), Piperidine (catalytic).
- Reaction:
 - Dissolve Quinoline-8-carbaldehyde in pyridine.
 - Add Malonic acid and catalytic piperidine.
 - Reflux at 80–100°C for 3–5 hours (Monitor via TLC).
 - Cool to room temperature.
 - Acidify with HCl (1M) to pH ~3–4 to precipitate the free acid.

- Filter and wash with cold water/acetone.

Step 2: Crystal Growth (Critical for SC-XRD)

The "slow evaporation" method is recommended due to the compound's expected solubility profile.

- Solvent Selection: Prepare a saturated solution in Ethanol/Water (80:20) or Methanol/DMF.
- Filtration: Filter the solution through a 0.45 μm PTFE syringe filter into a clean vial to remove nucleation sites.
- Evaporation: Cover the vial with Parafilm and pierce 3–4 small holes. Store in a vibration-free environment at 20°C.
- Harvesting: Crystals suitable for XRD (0.1–0.3 mm) should appear within 3–7 days.

Comparative XRD Data Analysis

Since the specific unit cell for the 8-isomer is a development target, use the verified data of its structural isomer, (E)-3-(Pyridin-4-yl)acrylic acid, as the primary reference model for solving the structure.

Reference Data: (E)-3-(Pyridin-4-yl)acrylic Acid

Use this dataset to calibrate your refinement strategy.

- Crystal System: Triclinic
- Space Group:
- Unit Cell Dimensions:
- Key Packing Motif: The structure is dominated by O–H...N hydrogen bonds rather than the classic carboxylic acid dimers found in Cinnamic acid. This forms infinite chains along the [101] direction.

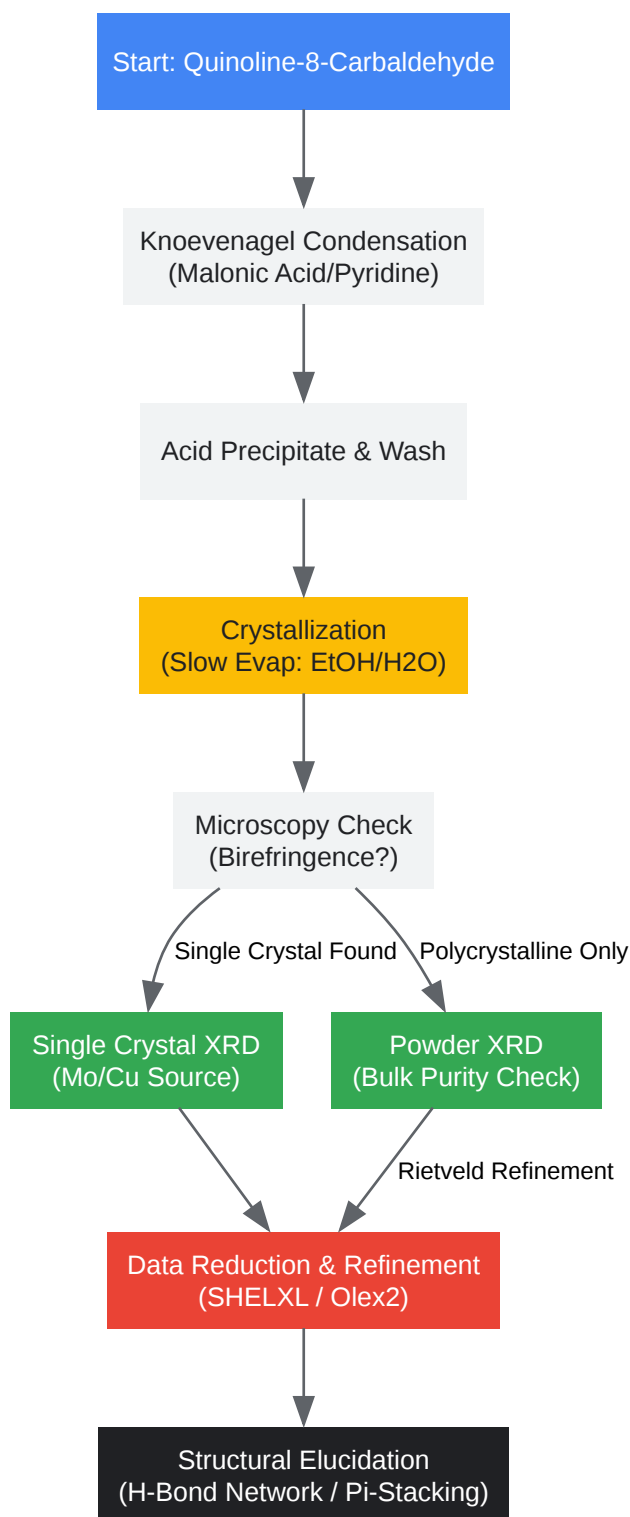
Structural Prediction for 3-Quinolin-8-ylacrylic Acid

When refining your data, look for these specific features:

- **Intramolecular H-Bonding:** The N-atom at position 8 is spatially close to the acrylic side chain. Check for an intramolecular interaction between the alkene hydrogen and the quinoline nitrogen (C-H...N).
- **Intermolecular Synthons:**
 - **Scenario A (Likely):** Formation of carboxylic acid dimers (homosynthons) if the Quinoline nitrogen is sterically hindered.
 - **Scenario B (High Probability):** O-H...N intermolecular bonding linking molecules into chains, similar to the Pyridine analog.
- **Pi-Stacking:** Expect centroid-to-centroid distances of 3.5–3.8 Å between parallel quinoline rings, significantly stabilizing the lattice compared to simple phenyl analogs.

Characterization Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural validation, ensuring data integrity.



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Caption: Workflow for the synthesis, crystallization, and structural determination of Quinolin-acrylic acid derivatives.

References

- Sigma-Aldrich.(E)-3-(Quinolin-8-yl)acrylic acid Product Specification & Safety Data.[Link](#)
- Kudelko, A., et al. (2015).Synthesis and properties of 3-(pyridyl)acrylic acids.
- Deng, Y., et al. (2023).Crystal structure and supramolecular analysis of (E)-3-(pyridin-4-yl)acrylic acid. National Institutes of Health (NIH) / PubMed Central. [Link](#)
- Benchchem.**3-Quinolin-8-ylacrylic acid**: Chemical Properties and Applications.[Link](#)
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